Benzyl acetate

Catalog No.
S602993
CAS No.
140-11-4
M.F
C9H10O2
C9H10O2
CH3COOCH2C6H5
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl acetate

CAS Number

140-11-4

Product Name

Benzyl acetate

IUPAC Name

benzyl acetate

Molecular Formula

C9H10O2
C9H10O2
CH3COOCH2C6H5

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

QUKGYYKBILRGFE-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER
SOL IN BENZENE, CHLOROFORM
Miscible in ethanol, soluble in ethyl ether and acetone.
In water, 3.1 g/l.
3.1 mg/mL at 25 °C
Solubility in water at 20Â °C: none
very slightly soluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Acetic Acid Phenylmethyl Ester; Benzyl Alcohol Acetate; (Acetoxymethyl)benzene; Benzyl Ethanoate; NSC 4550; Phenylmethyl Pcetate; α-Acetoxytoluene;

Canonical SMILES

CC(=O)OCC1=CC=CC=C1

The exact mass of the compound Benzyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 73° f (ntp, 1992)0.02 m3.1 mg/ml at 25 °cpractically insol in water; miscible with alcohol, ethersol in benzene, chloroformmiscible in ethanol, soluble in ethyl ether and acetone.in water, 3.1 g/l.3.1 mg/ml at 25 °csolubility in water at 20 °c: nonevery slightly soluble in water, glycerol; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4550. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. It belongs to the ontological category of acetate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Benzyl acetate (CAS 140-11-4) is a high-boiling aromatic ester widely procured as a specialty solvent and formulation intermediate. While standard aliphatic esters dominate bulk solvent applications, benzyl acetate is specifically selected for its specific combination of strong aprotic solvency, a high boiling point of approximately 213 °C, and an intermediate vapor pressure profile [1]. These properties make it an indispensable material for formulating cellulose acetate, nitrocellulose lacquers, and specialized alkyd resins, where extended open times and low moisture affinity are critical for processability and final product quality[2].

Generic substitution of benzyl acetate with common aliphatic esters, such as ethyl acetate, frequently fails in advanced coatings because the high volatility of lighter esters causes rapid solvent flash-off, leading to moisture condensation (blushing) and poor film leveling. Conversely, substituting it with its direct precursor, benzyl alcohol, introduces a reactive protic hydroxyl group and higher water solubility, which can interfere with cross-linking in moisture-sensitive resin systems [1]. Attempting to use heavier aromatic esters like benzyl benzoate drastically reduces volatility to the point of acting as a fixative, permanently trapping the solvent within the polymer matrix and ruining the intended drying or release kinetics [2].

High-Boiling Aprotic Solvency for Extended Open Time

When compared to standard industrial ester solvents like ethyl acetate, benzyl acetate offers a significantly expanded thermal processing window. Benzyl acetate exhibits a boiling point of approximately 213 °C and a low vapor pressure of ~0.18 mmHg at 25 °C [1]. In contrast, ethyl acetate boils at 77 °C with a vapor pressure exceeding 73 mmHg at 20 °C. This nearly 400-fold difference in vapor pressure means benzyl acetate evaporates slowly, allowing for proper leveling, flow-out, and film formation in nitrocellulose and cellulose acetate applications without the rapid cooling and moisture condensation associated with highly volatile solvents.

Evidence DimensionBoiling Point and Vapor Pressure
Target Compound DataBP 213 °C; Vapor Pressure ~0.18 mmHg
Comparator Or BaselineEthyl acetate (BP 77 °C; Vapor Pressure ~73 mmHg)
Quantified Difference+136 °C boiling point; ~400x lower vapor pressure
ConditionsStandard atmospheric pressure, 20-25 °C ambient volatility assessment

Procuring benzyl acetate allows formulators to achieve defect-free, high-gloss finishes in specialty coatings and inks where rapid solvent flash-off would ruin film integrity.

Aprotic Nature and Low Moisture Affinity in Resin Systems

Benzyl alcohol is frequently considered as a high-boiling aromatic solvent alternative; however, its protic nature and higher water solubility (~40 g/L at 25 °C) can be detrimental in moisture-sensitive or reactive polymer systems . Benzyl acetate, being an aprotic ester, exhibits a drastically lower aqueous solubility of approximately 3.1 g/L [1]. This >10-fold reduction in water affinity, combined with the lack of a reactive hydroxyl group, prevents unwanted side reactions in prepolymers and minimizes moisture incorporation during the curing of alkyd resins and shellacs.

Evidence DimensionAqueous Solubility and Protic Reactivity
Target Compound Data~3.1 g/L solubility (aprotic ester)
Comparator Or BaselineBenzyl alcohol (~40 g/L solubility, protic alcohol)
Quantified Difference>10-fold reduction in water solubility; elimination of reactive -OH group
ConditionsAqueous solubility limits at 25 °C

Buyers formulating reactive adhesives, moisture-cured polymers, or non-polar resin solutions must specify benzyl acetate to avoid the cross-linking interference and water uptake caused by benzyl alcohol.

Controlled Volatility for Middle-Phase Release Profiles

Within the family of aromatic esters, molecular weight strictly dictates evaporation kinetics. Benzyl benzoate is often used alongside benzyl acetate but cannot substitute for it. Benzyl benzoate has a boiling point of 323 °C and a vapor pressure of <0.001 mmHg at 25 °C, acting strictly as a heavy fixative [1]. Benzyl acetate, with its vapor pressure of ~0.18 mmHg [2], occupies the intermediate volatility space. Substituting benzyl acetate with benzyl benzoate in a volatile matrix will completely suppress the active release phase, trapping the compound in the substrate rather than allowing phased evaporation.

Evidence DimensionVapor Pressure and Evaporation Phase
Target Compound Data~0.18 mmHg at 25 °C
Comparator Or BaselineBenzyl benzoate (<0.001 mmHg at 25 °C)
Quantified Difference>180x higher vapor pressure for benzyl acetate
ConditionsVolatility assessment at 25 °C for formulation release kinetics

Procuring benzyl acetate ensures the correct intermediate release kinetics required for spatial diffusers, temporary masking agents, and phased-evaporation industrial solvents, which heavy fixatives cannot provide.

High-Boiling Solvent for Cellulose-Based Coatings

Directly leveraging its 213 °C boiling point and aprotic nature, benzyl acetate is a highly effective solvent for nitrocellulose and cellulose acetate lacquers, preventing blushing and ensuring smooth film leveling during the extended drying phase [1].

Aprotic Diluent for Reactive Resin Systems

Utilizing its low water solubility (~3.1 g/L) and lack of hydroxyl reactivity, benzyl acetate serves as a safe diluent for alkyd resins and moisture-sensitive adhesives where substituting with benzyl alcohol would cause premature curing or detrimental water uptake [2].

Intermediate-Release Delivery Matrices

Capitalizing on its specific vapor pressure (~0.18 mmHg), benzyl acetate is formulated into controlled-release industrial masking agents and volatile formulations to provide a sustained evaporation profile that heavier benzoates cannot achieve [1].

Physical Description

Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999)
Dry Powder, Liquid, Other Solid; Liquid, Other Solid; Other Solid; Liquid
Colorless liquid with an odor of jasmine or pears; [CHEMINFO]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a sweet, fruity, floral (Jasmine) odour
Colorless liquid with an odor of pears.

Color/Form

WATER-WHITE LIQUID

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

150.068079557 Da

Monoisotopic Mass

150.068079557 Da

Boiling Point

419.9 °F at 760 mmHg (NTP, 1992)
213 °C
Bp: 134 °C at 102 mm Hg
212.00 to 215.00 °C. @ 760.00 mm Hg
212Â °C
419.9 °F

Flash Point

195 °F (NFPA, 2010)
90 °C (closed cup)
90Â °C c.c.
195 °F

Heavy Atom Count

11

Taste

BITTER, PUNGENT TASTE

Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.1 (AIR= 1)
Relative vapor density (air = 1): 5.1
5.1

Density

1.04 (USCG, 1999) - Denser than water; will sink
1.050 @ 25 °C/4 °C
Relative density (water = 1): 1.1
1.049-1.059
1.04

LogP

1.96 (LogP)
1.96
log Kow = 1.96

Odor

PEAR-LIKE ODOR
CHARACTERISTIC FLOWERY (JASMINE) ODOR
Powerful but thin, sweet floral fresh, fresh and light, fruity odor reminiscent of Jasmin, Gardenia, Muguet, Lily and other flowers.

Decomposition

When heated to decomposition it emits irritating fumes.

Melting Point

-60.7 °F (NTP, 1992)
-51 °C
-51.3 °C
-51Â °C
-60.7 °F

UNII

0ECG3V79ZJ

GHS Hazard Statements

Aggregated GHS information provided by 2159 companies from 15 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 779 of 2159 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 1380 of 2159 companies with hazard statement code(s):;
H412 (92.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992)
0.17 [mmHg]
0.177 mm Hg at 25 °C /from experimentally-derived coefficients/
Vapor pressure, Pa at 25Â °C: 190
1 mmHg at 113 °F

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

140-11-4

Absorption Distribution and Excretion

Benzyl acetate was absorbed from the gastrointestinal tract of rats and mice, with approximately 90% of the administered dose recovered as various metabolites in the urine within 24 hr. ... This capacity for absorption, metabolism, and disposition was unaffected by the amount or number of doses administered.
The effect of vehicle and occlusion on the in vitro percutaneous absorption of [methylene-14C]-benzyl acetate (1.7-16.6 mg/sq cm) has been studied in diffusion cells using full thickness skin from male Fischer 344 rats. Absorption of neat benzyl acetate through rat skin occluded with parafilm was 49.3 +/- 2.0% (mean +/- SD, n=4) after 48 hr. When benzyl acetate in ethanol was applied to the skin and the skin was occluded with parafilm, the extent of absorption at 48 hr was not significantly different from that after neat application. However at 6 hr, as the ethanol content of the application mixture was increased, the absorption of benzyl acetate through occluded skin was enhanced proportionally. When phenylethanol was used as a vehicle, the extent of the benzyl acetate absorption through occluded skin at 48 hr was enhanced (P less than 0.05) compared with that after application neat; with 50% (v/v) phenyl-ethanol, absorption at 48 hr was 56.3 +/- 4.9%. However, this enhanced absorption did not correlate with the proportion of phenylethanol in the application mixture. When dimethylsulphoxide was used as a vehicle, the extent of absorption of benzyl acetate through occluded skin at 48 hr was enhanced (P less than 0.05) compared with that after application neat (absorption was 59.3 +/- 3.7% of the applied dose when 50% (v/v) dimethylsulphoxide was used). As the dimethylsulphoxide content of the application mixture was increased, the absorption of benzyl acetate was enhanced proportionally. Occlusion of the skin surface with parafilm often significantly enhanced absorption (P less than 0.05), although the effect varied with time and vehicle. In general, the degree of any enhanced absorption caused by the use of a vehicle or occlusion of the skin was small, and, in most cases, would be unlikely to be toxicologically significant.
The comparative absorption of ... benzyl acetate has been studied in rat and human skin, using shaved, full-thickness dorsal skin of male Fischer 344 rats and full-thickness human skin obtained from patients undergoing surgical resection. Penetration of the compound through rat and human skin was evaluated in vitro in flow-through diffusion cells following topical application of neat [methylene-14C] benzyl acetate (33.1 mg/sq cm) to the epidermal surface and occlusion with a teflon cap, 2.9 cm above the skin surface. The absorption of benzyl acetate across rat skin was rapid and extensive, reaching 34.3 +/- 3.9% of the applied dose (11.3 +/- 1.3 mg/sq cm) (mean +/-SD, n=12) at 24 hr and 55.8 +/- 5.0% of the applied dose (18.5 +/- 1.7 mg/sq cm)at 72 hr. The penetration of benzyl acetate was significantly (P<0.05) less rapid and extensive through human skin, reaching 5.5 +/- 0.1% of the applied dose (1.8 +/- 0.0 mg/sq cm) (mean +/- SD, n=12) at 24 hr and 17.8 +/- 3.3% of the applied dose (5.9 +/-1.1 mg sq cm) at 72 hr. The rate of penetration of benzyl acetate was greater through rat skin than through human tissue at all time points studied up to 72 hr. The maximum rate of skin penetration was 0.6 +/- mg/sq cm/hr and 0.1 +/_- 0.0 mg/sq cm/hr through rat and human skin, respectively. These data indicate that systemic exposure to benzyl acetate may occur after skin contact in humans. They also support the evidence from the literature that human skin is generally less permeable to xenobiotics than rat skin.

Metabolism Metabolites

... BENZYL ACETATE IS RAPIDLY HYDROLYZED TO ACETIC ACID AND BENZYL ALCOHOL, AND THE LATTER OXIDIZED TO BENZOIC ACID & ... EXCRETED AS HIPPURIC ACID.
In rats, benzyl acetate is hydrolyzed to benzyl alcohol, which is oxidized to benzoic acid and excreted as hippuric acid and benzyl mercapturic acid.
In a chemical disposition study conducted by the NTP, male Fischer 344 rats and male B6C3F1 mice were shown to efficiently absorb and rapidly metabolize and excrete orally administered benzyl acetate. The doses used in this study were 5, 50, or 500 mg/kg for rats and 10, 100, or 1000 mg/kg for mice in single dose corn oil gavage administrations and 500 mg/kg for rats and 1000 mg/kg for mice daily five times per week for two weeks, also administered by gavage in corn oil. Most (90%) of the benzyl acetate-derived radioactivity was recovered in the urine and none was detected in the liver, blood, muscle, adipose tissue skin, lung, kidney, or stomach of treated rats or mice. The major metabolite isolated in the urine was hippuric acid (94%-99% of the dose). Other metabolites found were mercapturic acid and benzyl alcohol. Benzyl acetate was not detected in the urine of treated animals. Neither the size of the dose nor the frequency of dosing had any effect on the absorption, metabolism, or excretion of this compound. There was no evidence to indicate any saturation of this metabolizing capacity in either species over the range of doses studied.
Effects of gavage versus dosed feed administration on the toxicokinetics of benzyl acetate were studied in male F344 rats and B6C3F1 mice. Benzyl acetate was rapidly hydrolyzed to benzyl alcohol and then oxidized to benzoic acid. After gavage administration of benzyl acetate in corn oil at 500 mg/kg (rats) and 1000 mg/kg(mice), high benzoic acid plasma concentrations were observed. In contrast, much lower benzoic acid plasma concentrations were found after dosed feed administration at about 615 mg/kg/day for rats and about 850 mg/kg/day for mice. Results show that although the daily doses of benzyl acetate are comparable, bolus gavage administration effectively saturated the benzoic acid elimination pathway whereas dosed feed administration did not. In contrast, hippuric acid plasma concentrations were similar after both gavage and dosed feed administration due to the depletion of the glycine supply pool. ...
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Benzyl acetate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Solvent

Methods of Manufacturing

BY INTERACTION OF BENZYL CHLORIDE & SODIUM ACETATE; BY ACETYLATION OF BENZYL ALCOHOL; OR FROM BENZALDEHYDE & ACETIC ACID WITH ZINC DUST.
METHOD OF PURIFICATION: DISTILLATION.
Prepared from benzyl chloride, acetic acid or sodium acetate and triethylamine: Merker, Scott, J Org Chem 26, 5180 (1961); Hennis et al, Ind Eng Chem Prod Res Develop 6, 193 (1967).

General Manufacturing Information

Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Plastics Material and Resin Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Acetic acid, phenylmethyl ester: ACTIVE
FEMA NUMBER 2135. NON-ALCOHOLIC BEVERAGES, 7.8 PPM; ICE CREAM, ICES ... 14 PPM; CANDY, 34 PPM; BAKED GOODS, 22 PPM; GELATINS & PUDDINGS, 23 PPM; CHEWING GUM, 760 PPM.

Analytic Laboratory Methods

GC with FID or MS has been used to analyze for benzyl acetate in volatile mixtures.

Clinical Laboratory Methods

Combined GC/MS has been used to detect benzyl acetate at trace levels in mouse urine.

Dates

Last modified: 08-15-2023
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Southgate et al. Dearomative dihydroxylation with arenophiles. Nature Chemistry, doi: 10.1038/nchem.2594, published online 22 August 2016

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